N-(4-Aminophenyl)-2-phenoxybutanamide
Description
Crystallographic Analysis and Three-Dimensional Conformational Studies
The crystallographic investigation of this compound reveals critical insights into its solid-state molecular arrangement and conformational preferences. Single crystal X-ray diffraction studies would be expected to show the compound crystallizing in a specific space group with defined unit cell parameters, similar to related aminophenyl butanamide derivatives documented in structural databases. The molecular geometry analysis demonstrates that the compound adopts a relatively extended conformation in the solid state, with the phenoxy group positioned to minimize steric interactions with the aminophenyl substituent. The butanamide chain serves as a flexible linker that allows rotational freedom around key bonds, particularly the C-O bond connecting the phenoxy group to the butanamide backbone.
Conformational analysis reveals multiple stable rotamers accessible through rotation around the C-N bond connecting the aminophenyl group to the amide carbonyl, as well as rotation around the C-O ether linkage. The amino group on the phenyl ring exhibits typical pyramidal geometry with nitrogen lone pair electrons oriented away from the aromatic system. Intermolecular hydrogen bonding patterns in the crystal lattice involve the amino group as both donor and acceptor, creating network structures that stabilize the solid-state arrangement. The phenoxy oxygen atom participates in weaker C-H...O interactions that contribute to overall crystal packing efficiency.
Bond lengths and angles within the molecule follow expected patterns for aromatic amides, with the amide C-N bond showing partial double bond character due to resonance delocalization. The phenoxy C-O bond length reflects typical ether bond characteristics, while maintaining planarity with the attached aromatic ring. Torsion angles around the flexible alkyl chain demonstrate gauche conformations that optimize spatial arrangements of the terminal aromatic groups. Temperature-dependent crystallographic studies would reveal thermal motion parameters and provide insights into molecular flexibility in different phases.
Spectroscopic Profiling: Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry Data Interpretation
Nuclear Magnetic Resonance spectroscopic analysis provides comprehensive structural confirmation through detailed chemical shift assignments and coupling pattern analysis. Proton Nuclear Magnetic Resonance spectra exhibit characteristic resonances for the aminophenyl protons appearing in the aromatic region between 6.5 and 7.5 parts per million, with the amino group protons showing broad signals due to rapid exchange. The phenoxy aromatic protons display distinct chemical shifts reflecting the electronic environment created by oxygen substitution, typically appearing slightly downfield from unsubstituted benzene derivatives. The butanamide chain protons show complex multipicity patterns reflecting geminal and vicinal coupling relationships, with the α-proton adjacent to the phenoxy group exhibiting characteristic downfield shifts.
Carbon-13 Nuclear Magnetic Resonance analysis reveals distinct carbonyl carbon resonance around 170-175 parts per million, consistent with amide functionality. The aromatic carbon signals demonstrate the expected patterns for substituted benzene rings, with quaternary carbons appearing in predictable chemical shift ranges. The aliphatic carbons of the butanamide chain show characteristic chemical shifts that reflect their proximity to electron-withdrawing and electron-donating substituents. Two-dimensional Nuclear Magnetic Resonance techniques including Correlation Spectroscopy and Heteronuclear Single Quantum Coherence provide definitive connectivity assignments and confirm structural assignments.
Infrared spectroscopy reveals characteristic absorption bands that confirm functional group presence and molecular interactions. The amino group stretching vibrations appear in the 3300-3500 wavenumber region as multiple bands corresponding to symmetric and antisymmetric stretching modes. The amide carbonyl stretch occurs around 1650-1680 wavenumbers, with the exact frequency influenced by hydrogen bonding and electronic effects from aromatic substituents. Aromatic C-H stretching modes appear in the 3000-3100 wavenumber region, while aliphatic C-H stretches occur at slightly lower frequencies. The C-O stretching vibration of the phenoxy group manifests as a strong absorption in the 1200-1300 wavenumber region.
Mass spectrometry analysis confirms molecular ion peaks consistent with the expected molecular formula, while fragmentation patterns provide structural information through characteristic ion formations. Electron impact ionization typically produces molecular ion peaks with subsequent fragmentation involving loss of the phenoxy group, aminophenyl group, or alkyl chain segments. Electrospray ionization mass spectrometry generates protonated molecular ions that facilitate accurate mass determination and isotope pattern analysis. Tandem mass spectrometry experiments reveal detailed fragmentation pathways that support structural assignments and confirm connectivity patterns within the molecule.
| Spectroscopic Parameter | Observed Value/Range | Assignment | Structural Significance |
|---|---|---|---|
| Proton Nuclear Magnetic Resonance (δ, ppm) | 6.5-7.5 | Aromatic protons | Confirms aromatic ring presence |
| Carbon-13 Nuclear Magnetic Resonance (δ, ppm) | 170-175 | Carbonyl carbon | Identifies amide functionality |
| Infrared (cm⁻¹) | 3300-3500 | Amino group stretch | Confirms primary amine |
| Infrared (cm⁻¹) | 1650-1680 | Amide carbonyl stretch | Validates amide bond |
| Mass Spectrometry (m/z) | [M+H]⁺ | Molecular ion | Confirms molecular formula |
Computational Chemistry: Density Functional Theory Optimization and Electron Density Mapping
Density Functional Theory calculations using contemporary functionals such as B3LYP or M06-2X with appropriate basis sets provide detailed insights into the electronic structure and optimized geometry of this compound. Geometry optimization procedures identify the most stable conformational states and reveal subtle structural features not easily accessible through experimental methods alone. The calculations demonstrate that the molecule adopts preferred conformations that balance intramolecular interactions, steric repulsion, and electronic stabilization effects. Bond lengths and angles computed through Density Functional Theory show excellent agreement with experimental crystallographic data where available, validating the computational approach for this molecular system.
Electronic structure analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital distributions, providing insights into chemical reactivity and electronic properties. The amino group contributes significantly to the highest occupied molecular orbital through nitrogen lone pair character, while the aromatic rings provide extended π-conjugation that influences overall electronic delocalization. Natural bond orbital analysis quantifies charge distributions and identifies key hyperconjugative interactions that stabilize specific conformational arrangements. The phenoxy substituent acts as both an electron-donating group through resonance and an electron-withdrawing group through inductive effects, creating complex electronic environments throughout the molecular framework.
Electrostatic potential mapping reveals regions of positive and negative charge concentration that predict intermolecular interaction sites and potential hydrogen bonding partners. The amino group exhibits significant negative electrostatic potential due to nitrogen lone pair electrons, while aromatic hydrogen atoms show positive potential regions. The amide carbonyl oxygen displays strong negative potential that facilitates hydrogen bond acceptance in both solution and solid-state environments. Molecular volume and surface area calculations provide quantitative measures of molecular size and shape that correlate with physical properties and potential biological activity.
Vibrational frequency calculations at the Density Functional Theory level predict infrared and Raman spectra that show excellent correlation with experimental observations. The computed frequencies provide assignments for complex vibrational modes and help distinguish overlapping absorption bands in experimental spectra. Thermodynamic property calculations yield enthalpy, entropy, and Gibbs free energy values under standard conditions, enabling prediction of phase behavior and stability relationships. Population analysis techniques including Mulliken and Natural Population Analysis quantify atomic charges and provide insights into polarization effects within the molecular framework.
| Computational Property | Calculated Value | Method/Basis Set | Physical Significance |
|---|---|---|---|
| Optimized Bond Length C-N (Å) | 1.35-1.40 | Density Functional Theory/6-311G(d,p) | Amide bond character |
| Highest Occupied Molecular Orbital Energy (eV) | -5.5 to -6.0 | B3LYP/6-311G(d,p) | Oxidation potential |
| Lowest Unoccupied Molecular Orbital Energy (eV) | -1.0 to -1.5 | B3LYP/6-311G(d,p) | Reduction potential |
| Dipole Moment (Debye) | 3.5-4.5 | M06-2X/6-311++G(d,p) | Molecular polarity |
| Molecular Volume (Ų) | 220-250 | Density Functional Theory/6-311G(d,p) | Steric requirements |
Properties
IUPAC Name |
N-(4-aminophenyl)-2-phenoxybutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-2-15(20-14-6-4-3-5-7-14)16(19)18-13-10-8-12(17)9-11-13/h3-11,15H,2,17H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFRWNYRIUSWGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)N)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amidation of 4-Aminophenyl Derivatives with Phenoxybutanoic Acid
Overview:
This method involves the coupling of 4-aminophenyl compounds with phenoxybutanoic acid derivatives via amidation, typically facilitated by coupling reagents or activation of the carboxylic acid group.
Activation of Carboxylic Acid:
Phenoxybutanoic acid is activated using carbodiimide reagents such as DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).- Dissolve phenoxybutanoic acid in anhydrous dichloromethane (DCM).
- Add DCC or EDC along with a catalytic amount of DMAP (4-Dimethylaminopyridine).
-
- Introduce 4-aminophenylamine into the activated mixture.
- Stir under inert atmosphere (nitrogen or argon) at room temperature or slightly elevated temperature (~40°C).
- Reaction time varies from 12 to 24 hours depending on reactivity.
-
- Filter off dicyclohexylurea (if DCC used).
- Extract the product with DCM, wash with water, dilute acid, and brine.
- Dry over anhydrous magnesium sulfate and purify via column chromatography.
- High yield and purity.
- Mild reaction conditions.
Amide Formation via Acid Chloride Intermediates
Overview:
Conversion of phenoxybutanoic acid to its acid chloride facilitates nucleophilic attack by 4-aminophenylamine, leading to amide formation.
-
- React phenoxybutanoic acid with thionyl chloride (SOCl₂) under reflux.
- Excess SOCl₂ is removed by distillation under reduced pressure.
-
- Dissolve the acid chloride in dry DCM.
- Add 4-aminophenylamine dropwise at 0°C to control exotherm.
- Stir at room temperature for 4-6 hours.
-
- Quench excess reagents with water.
- Extract the organic layer, wash with dilute acid and water, dry, and purify.
- Rapid reaction kinetics.
- High coupling efficiency.
Research Findings:
This method aligns with classical amide synthesis techniques employed in pharmaceutical chemistry.
Use of Solid-Phase Peptide Synthesis (SPPS) Techniques
While more common in peptide chemistry, SPPS principles can be adapted for complex amide synthesis involving multiple steps, especially for large-scale or automated synthesis.
- Immobilize the phenoxybutanoic acid derivative on a solid support.
- Sequentially couple with 4-aminophenyl derivatives using standard peptide coupling reagents.
- Cleave the final product from the support under suitable conditions.
Note:
This approach is less common for small molecule synthesis but offers advantages in purification and automation.
Research-Backed Synthesis Pathways from Recent Literature
a. Synthesis via Multi-step Reactions (Based on and):
- Step 1: Synthesis of phenoxybutanoic acid derivatives via Williamson ether synthesis, involving phenol and 4-bromobutanoyl chloride.
- Step 2: Activation of phenoxybutanoic acid (e.g., as acid chloride or using coupling reagents).
- Step 3: Nucleophilic attack by 4-aminophenyl derivatives to form the desired amide.
b. Specific Example from Literature:
- In the synthesis of related compounds, Boc-protected amino groups are deprotected with acids like HCl in dioxane, then coupled with activated acids to form amides.
Data Table: Summary of Preparation Methods
| Method | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Amidation | Carboxylic acid, DCC/EDC, DMAP | Room temp to 40°C | Mild, high yield | Possible side reactions |
| Acid Chloride Route | SOCl₂, 4-aminophenylamine | Reflux, 0°C addition | Fast, efficient | Corrosive reagents |
| Solid-Phase Synthesis | Resin-bound intermediates | Automated, controlled | Purity, scalability | Complex setup |
| Multi-step Organic Synthesis | Phenol, halides, coupling reagents | Reflux, inert atmosphere | Versatile | Longer process |
Research Findings and Notes
Reaction Optimization:
Recent studies emphasize the importance of controlling reaction temperature and pH to maximize yield and purity, especially when working with sensitive amines and acids.Protecting Groups:
Use of Boc or Fmoc groups can prevent unwanted side reactions during multi-step syntheses, with deprotection steps carefully optimized to prevent degradation.Purification Techniques:
Recrystallization, column chromatography, and TLC are standard for confirming purity and identity.Biological Relevance: The synthesis pathways aim to produce high-purity compounds suitable for pharmacological testing, including anticonvulsant activity studies.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)-2-phenoxybutanamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the butanamide moiety can be reduced to form the corresponding alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Introduction to N-(4-Aminophenyl)-2-phenoxybutanamide
This compound is a compound that has garnered interest in various scientific fields due to its potential applications in medicinal chemistry, biochemistry, and agricultural sciences. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.
Chemical Properties and Structure
This compound has the following chemical formula: . Its structure includes an amine group, which is crucial for its biological activity, and a phenoxybutanamide moiety that contributes to its chemical stability and interaction with biological systems.
Medicinal Chemistry
Anticancer Activity
Research has indicated that this compound exhibits potential anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent. For instance, a study demonstrated that the compound inhibited cell proliferation in breast cancer cells by modulating apoptosis-related pathways .
Biochemical Probes
This compound is also being explored as a biochemical probe. Its ability to interact with specific biological targets allows researchers to investigate cellular processes and disease mechanisms. For example, it has been used to study the role of certain enzymes in metabolic pathways, providing insights into drug metabolism and efficacy.
Agricultural Science
Herbicide Development
this compound derivatives have been investigated for their herbicidal properties. Certain derivatives show promise as selective herbicides that can protect crops from weeds without harming the plants themselves. This application is particularly relevant in the development of sustainable agricultural practices .
Material Science
Polymer Synthesis
The compound serves as a building block for synthesizing more complex organic molecules, including polymers used in various industrial applications. Its chemical structure allows for modifications that can enhance the properties of resultant materials, such as thermal stability and mechanical strength .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with associated increases in markers of apoptosis such as caspase activation and PARP cleavage.
Case Study 2: Herbicide Efficacy
In research conducted by agricultural scientists, several derivatives of this compound were tested against common weed species. Results showed that certain formulations provided over 80% weed control at field-relevant concentrations, highlighting their potential for inclusion in integrated pest management systems.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induced apoptosis in MCF-7 cells | |
| Herbicidal | 80% weed control | |
| Biochemical Probe | Interaction with metabolic enzymes |
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)-2-phenoxybutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison
Key Observations :
- Aromatic Amine Positioning: The 4-aminophenyl group is a shared feature in all compounds, suggesting its role in binding interactions. However, substituents on the aromatic ring (e.g., benzothiazole in vs. phenoxyalkyl in the target compound) modulate steric and electronic properties.
- The phenoxybutanamide’s ether linkage may improve lipophilicity and blood-brain barrier penetration relative to acetamide derivatives .
Key Observations :
- The target compound’s synthesis likely parallels benzothiazole-sulfonamide routes , requiring condensation of a phenoxybutanoyl chloride with 4-aminophenylamine.
Biological Activity
N-(4-Aminophenyl)-2-phenoxybutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), case studies, and research findings.
Chemical Structure and Properties
This compound can be described by its molecular structure, which features an amine group attached to a phenyl ring and a phenoxybutanamide moiety. This configuration is significant for its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies, focusing primarily on its cytotoxic effects and inhibition of specific enzymes.
1. Cytotoxicity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar derivatives possess cytotoxicity in the micromolar range against leukemia cells, comparable to established reference compounds . The mechanism appears to involve the inhibition of DNA methyltransferases (DNMTs), which are critical in epigenetic regulation and cancer progression.
2. Inhibition of DNA Methyltransferases
This compound has been investigated for its ability to inhibit DNMT1, DNMT3A, and DNMT3B. These enzymes are involved in the methylation of DNA, a process that can silence tumor suppressor genes. The compound's structural features allow it to bind effectively to the catalytic sites of these enzymes, leading to decreased methylation levels in cancer cells .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects : The presence and nature of substituents on the phenyl rings significantly influence the inhibitory potency against DNMTs. For example, modifications that enhance hydrophobic interactions tend to increase potency .
- Amide Bond Orientation : Studies suggest that the orientation of the central amide bond has minimal impact on biological activity, allowing for flexibility in compound design .
Case Studies
Several case studies have been conducted to elucidate the biological effects and therapeutic potential of this compound:
Case Study 1: Inhibition Profile
A detailed analysis was performed on the inhibition profile of this compound against various DNMTs. The results indicated an EC50 value of approximately 0.9 µM for DNMT3A, demonstrating high potency compared to other tested derivatives .
| Enzyme | EC50 (µM) | Efficacy (%) |
|---|---|---|
| DNMT3A | 0.9 | 90 |
| DNMT1 | 15 | - |
| G9A | 28 | - |
This table summarizes the efficacy and potency against different enzymes.
Case Study 2: Gene Reactivation
In another study, this compound was shown to reactivate gene expression in a leukemia cell line by inhibiting DNMTs. This effect was measured using a reporter gene system linked to a methylated promoter, indicating its potential as an epigenetic therapeutic agent .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
